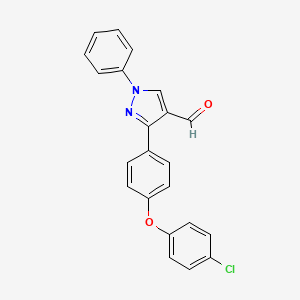

3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción

3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído es un compuesto orgánico complejo que pertenece a la clase de los pirazoles. Este compuesto se caracteriza por la presencia de un grupo clorofenoxi, un grupo fenil y un anillo de pirazol con un grupo funcional carbaldehído. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.

Propiedades

Fórmula molecular |

C22H15ClN2O2 |

|---|---|

Peso molecular |

374.8 g/mol |

Nombre IUPAC |

3-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C22H15ClN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-15H |

Clave InChI |

CEBRGFGIKMZDRT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído suele implicar múltiples pasos. Un método común incluye la reacción de 4-clorofenol con fenilhidrazina para formar 4-(4-clorofenoxi)fenilhidrazina. Este intermedio se hace reaccionar entonces con benzaldehído en condiciones ácidas para formar la hidrazona correspondiente. La ciclización de esta hidrazona en condiciones básicas produce el anillo de pirazol, y la oxidación posterior introduce el grupo carbaldehído.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir el tiempo de reacción.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo aldehído puede oxidarse a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: El grupo aldehído puede reducirse a un alcohol utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El grupo clorofenoxi puede sufrir reacciones de sustitución nucleófila, en las que el átomo de cloro es sustituido por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.

Sustitución: Nucleófilos como aminas, tioles y alcóxidos.

Principales Productos

Oxidación: 3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-ácido carboxílico.

Reducción: 3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-metanol.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído se utiliza en diversos campos de investigación científica:

Química: Como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.

Biología: En el estudio de la inhibición enzimática y como sonda para ensayos biológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído implica su interacción con dianas moleculares específicas. El compuesto puede actuar como inhibidor de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede afectar a diversas vías bioquímicas, provocando cambios en los procesos celulares.

Comparación Con Compuestos Similares

Compuestos Similares

- 3-(4-(4-Bromofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído

- 3-(4-(4-Metoxifenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído

- 3-(4-(4-Metilfenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído

Unicidad

3-(4-(4-Clorofenoxi)fenil)-1-fenil-1H-pirazol-4-carbaldehído es único debido a la presencia del grupo clorofenoxi, que le confiere propiedades químicas distintas, como una mayor reactividad en las reacciones de sustitución y una posible actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.